molecular formula C11H10N2O B2645363 6-(3-methylphenyl)pyridazin-3(2H)-one CAS No. 66549-33-5

6-(3-methylphenyl)pyridazin-3(2H)-one

Cat. No.: B2645363
CAS No.: 66549-33-5
M. Wt: 186.214
InChI Key: JICNGCGGNRONMO-UHFFFAOYSA-N
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Description

6-(3-methylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNGCGGNRONMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

mechanism of action of 6-(3-methylphenyl)pyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-(3-methylphenyl)pyridazin-3(2H)-one Derivatives

Abstract

Derivatives of the 6-phenylpyridazin-3(2H)-one scaffold represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the molecular mechanisms of action for this compound derivatives, with a primary focus on their roles as modulators of key enzymatic pathways. This document will explore their inhibitory effects on phosphodiesterases (PDEs), cyclooxygenases (COX), and receptor tyrosine kinases, which underpin their therapeutic potential in cardiovascular diseases, inflammation, and oncology. Detailed experimental protocols and visual pathway diagrams are provided to offer researchers and drug development professionals a thorough understanding of these compounds' biological functions.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure allows for diverse chemical modifications, leading to a wide array of biological activities.[2][3] Derivatives of 6-phenylpyridazin-3(2H)-one, including those with a 3-methylphenyl substitution, have garnered significant interest due to their potential as therapeutic agents. These compounds have been investigated for their cardiotonic, antihypertensive, anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6][7] The biological effects of these derivatives are primarily attributed to their ability to interact with and inhibit specific enzymes, thereby modulating critical signaling pathways.

Core Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their interaction with multiple molecular targets. The primary mechanisms of action identified are the inhibition of phosphodiesterases, cyclooxygenases, and receptor tyrosine kinases.

Phosphodiesterase (PDE) Inhibition: A Dual Role in Cardiovascular and Inflammatory Conditions

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] By inhibiting the degradation of these cyclic nucleotides, pyridazinone derivatives can elicit profound physiological responses.

Many 6-phenylpyridazin-3(2H)-one derivatives exhibit potent inhibitory activity against PDE3, an enzyme highly expressed in cardiac and smooth muscle cells.[9][10] Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates and activates L-type calcium channels and phospholamban, resulting in increased intracellular calcium levels and enhanced myocardial contractility (positive inotropic effect).[10] In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.[1] This dual action as both a positive inotrope and a vasodilator, termed an "inodilator" effect, is highly beneficial in the management of congestive heart failure.[11]

PDE3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenergic_Receptor β-Adrenergic Receptor AC Adenylate Cyclase Adrenergic_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP->Relaxation AMP AMP PDE3->AMP Degrades Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Pyridazinone 6-(3-methylphenyl) pyridazin-3(2H)-one Derivative Pyridazinone->PDE3 Inhibits

Figure 1: Mechanism of PDE3 inhibition by this compound derivatives leading to cardiotonic and vasodilatory effects.

PDE4 is predominantly expressed in inflammatory cells, such as macrophages, neutrophils, and T-cells.[12] Inhibition of PDE4 elevates intracellular cAMP levels, which suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and chemokines.[12][13] This mechanism underlies the anti-inflammatory properties of certain pyridazinone derivatives, making them potential therapeutic agents for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[13]

PDE4_Inhibition Inflammatory_Stimulus Inflammatory Stimulus AC Adenylate Cyclase Inflammatory_Stimulus->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory_Genes Anti-inflammatory Genes CREB->Anti_inflammatory_Genes Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Proinflammatory_Cytokines Induces Pyridazinone 6-(3-methylphenyl) pyridazin-3(2H)-one Derivative Pyridazinone->PDE4 Inhibits

Figure 2: PDE4 inhibition by this compound derivatives leading to anti-inflammatory effects.
Cyclooxygenase (COX) Inhibition: Basis for Analgesic and Anti-Inflammatory Actions

Certain pyridazinone derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[4] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and/or COX-2, these compounds can reduce prostaglandin production, thereby exerting analgesic and anti-inflammatory effects.[4][14] The selectivity for COX-2 over COX-1 is a desirable property, as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

c-Met Kinase Inhibition: A Targeted Approach in Oncology

Emerging research has identified 6-phenylpyridazin-3(2H)-one derivatives as inhibitors of the c-Met receptor tyrosine kinase.[7] The c-Met pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers. By binding to the ATP-binding site of the c-Met kinase domain, these pyridazinone derivatives can block its phosphorylation and downstream signaling, thereby inhibiting tumor growth and metastasis.[7]

Experimental Protocols for Mechanistic Elucidation

The following protocols are standard methodologies used to investigate the mechanisms of action of this compound derivatives.

In Vitro PDE Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against specific PDE isoforms.

Methodology:

  • Enzyme Preparation: Recombinant human PDE3 and PDE4 enzymes are expressed and purified.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Substrate: Use radiolabeled [³H]-cAMP as the substrate.

  • Reaction:

    • Incubate the PDE enzyme with varying concentrations of the test compound for 15 minutes at 30°C.

    • Initiate the reaction by adding [³H]-cAMP and incubate for a further 30 minutes at 30°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., snake venom nucleotidase).

  • Separation: Separate the resulting [³H]-adenosine from the unreacted [³H]-cAMP using anion-exchange resin.

  • Quantification: Measure the radioactivity of the [³H]-adenosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vitro COX Inhibition Assay

Objective: To assess the inhibitory activity of the derivatives against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Substrate: Use arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Pre-incubate the COX enzyme with the test compound or vehicle for 10 minutes at 37°C.

    • Add arachidonic acid to start the reaction and incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., HCl).

  • PGE₂ Measurement: Quantify the PGE₂ concentration in the samples using a competitive ELISA according to the manufacturer's instructions.

  • IC₅₀ Determination: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

c-Met Kinase Inhibition Assay

Objective: To measure the inhibitory effect of the derivatives on c-Met kinase activity.

Methodology:

  • Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents:

    • Recombinant human c-Met kinase.

    • A biotinylated peptide substrate.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC) conjugate.

  • Procedure:

    • In a microplate, add the c-Met enzyme, the test compound, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction and add the detection reagents (Eu-antibody and SA-APC).

  • Signal Detection: After incubation, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Determine the IC₅₀ values from the dose-response curves.

Quantitative Data Summary

Derivative ClassTargetIC₅₀ RangeTherapeutic ApplicationReference
6-phenyl-4,5-dihydropyridazin-3(2H)-onesVasodilation (inodilator)0.08 µMCardiovascular[11]
6-substituted-3(2H)-pyridazinonesAnti-inflammatorySimilar to indomethacinInflammation[14]
Phenyl substituted pyridazin-3-onesc-Met Kinase-Cancer[7]
Pyridazinone derivativesPDE4B251 nMInflammation[12]

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, including the inhibition of PDEs, COX enzymes, and receptor tyrosine kinases, provide a solid foundation for their application in cardiovascular diseases, inflammatory disorders, and oncology. The "3-methylphenyl" substitution likely plays a key role in modulating the potency and selectivity of these derivatives for their respective targets.

Future research should focus on elucidating the precise structure-activity relationships to optimize the efficacy and safety profiles of these compounds. Further investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The multi-target potential of some of these derivatives also warrants exploration for the treatment of complex diseases with overlapping pathologies.

References

  • Kumar, D., Carron, R., De La Calle, C., Jindal, D. P., & Bansal, R. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405. [Link]

  • Wang, T., Dong, Y., Wang, L. C., Xiang, B. R., Chen, Z., & Qu, L. B. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-573. [Link]

  • Design, Synthesis, and In Vitro Antimicrobial Evaluation of Some New 6-(4-Phenoxyphenyl)-2-Arylpyridazin-3(2H)-One Derivatives. (n.d.). Connect Journals. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Boukharsa, Y., Meddah, B., & Sonnet, P. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Robertson, D. W., Krushinski, J. H., Beedle, E. E., Pollock, G. D., Wilson, H., Wyss, V. L., & Hayes, J. S. (1987). Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 30(5), 795-801. [Link]

  • Curran, W. V., & Ross, A. (1983). U.S. Patent No. 4,397,854. Washington, DC: U.S.
  • Rubat, C., Coudert, P., Anton, R., & Couquelet, J. (1992). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 42(7), 927-931. [Link]

  • Curran, W. V., & Ross, A. (1983). U.S. Patent No. 4,404,203. Washington, DC: U.S.
  • El-Sayed, N. N. E., El-Gamal, K. M., & Al-Sha'er, M. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1839-1863. [Link]

  • Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 14(10), 833-851. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-194. [Link]

  • Liu, X., Wang, B., Li, L., Dong, P., & Geng, M. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4969-4973. [Link]

  • Bertrand, C., Famel, M., Danvy, D., & Sonnet, P. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-442. [Link]

  • Aguilar, N., Carrascal, M., Dal Piaz, V., Gracia, J., Lumeras, W., Masdeu, C., & Warrellow, G. (2005). Preparation of pyridazin-3(2H)-one derivatives as PDE4 inhibitors for the treatment of pathological diseases. Zenodo. [Link]

  • Belloc, J., Beleta, J., & Llenas, J. (2003). WO Patent No. WO2003097613A1.

Sources

molecular weight and formula analysis of 6-(3-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous analytical framework for the characterization of 6-(3-methylphenyl)pyridazin-3(2H)-one (Formula:


). As a structural congener to established cardiotonic and anti-inflammatory pharmacophores, precise validation of this molecule’s identity is critical in early-stage drug development. This document details the theoretical mass properties, high-resolution mass spectrometry (HRMS) protocols, and structural corroboration via Nuclear Magnetic Resonance (NMR) required to meet FDA/EMA guidelines for chemical identity.

Theoretical Foundation

Before experimental validation, the theoretical physicochemical constants must be established to serve as the benchmark for acceptance criteria.

Elemental Composition & Mass Calculations

The target molecule consists of a pyridazinone core substituted at the C6 position with a m-tolyl (3-methylphenyl) group.

PropertyValueNotes
Chemical Formula

Confirmed via valency checks.
Molecular Weight (Average) 186.21 g/mol Based on standard IUPAC atomic weights.
Monoisotopic Mass 186.07931 Da Critical for HRMS extraction windows.
Exact Mass (

)
187.08659 Da The target ion for ESI+ mode.

Isotopic Distribution (Theoretical):

  • M (100%): 186.0793

  • M+1 (~12.5%): 187.0826 (Driven by

    
     natural abundance of 1.1% 
    
    
    
    11 carbons).
  • M+2 (~0.8%): 188.0860

Analytical Workflow: Experimental Protocols

The validation of molecular weight and formula is not a single-step process but a triangulation of data from Mass Spectrometry (MS), Elemental Analysis (EA), and NMR.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental formula with <5 ppm mass error.

Methodology:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: Pyridazinones possess basic nitrogen atoms (N2), making them readily protonatable (

      
      ).
      
  • Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Note: Formic acid promotes protonation without suppressing signal intensity.

Protocol Steps:

  • Blank Run: Inject solvent blank to assess background noise and carryover.

  • Calibration: Perform external calibration using sodium formate or a standard tuning mix immediately prior to analysis.

  • Sample Injection: Direct infusion (5 µL/min) or LC-MS (C18 column) if purity is unknown.

  • Data Acquisition: Acquire spectra in full scan mode (m/z 100–500).

Acceptance Criteria:

  • Observed Mass (

    
    ): 
    
    
    
    (i.e., < 5 ppm error).
  • Isotope Pattern Match: The M+1/M intensity ratio must match theoretical prediction within

    
     relative error.
    
Elemental Analysis (Combustion)

Objective: To confirm bulk purity and elemental ratios (C, H, N).

Protocol:

  • Combustion: Flash combustion at 975°C in an oxygen-enriched helium atmosphere.

  • Detection: Thermal Conductivity Detection (TCD) after reduction of gases (

    
    , 
    
    
    
    ,
    
    
    ).
  • Tolerance: Experimental values must be within

    
     of theoretical values.
    

Theoretical Composition (


): 
  • Carbon: 70.95%

  • Hydrogen: 5.41%

  • Nitrogen: 15.05%

Structural Corroboration (NMR)

Objective: To ensure the mass corresponds to the correct isomer (6-(3-methylphenyl) vs. 6-(4-methylphenyl)).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Look for the singlet methyl peak at

      
       ppm.
      
    • Verify the integration of aromatic protons (4 protons for the phenyl ring, 2 for the pyridazinone ring).

    • Differentiation: A para-substituted isomer would show a symmetric AA'BB' splitting pattern in the aromatic region, whereas the 3-methylphenyl (meta) target will show a more complex multiplet pattern (s, d, t, d).

Visualization of Workflows

Analytical Validation Logic

This diagram illustrates the decision-making process for validating the compound.

AnalyticalWorkflow cluster_Analysis Characterization Triad Start Crude this compound Purification Recrystallization (Ethanol/Water) Start->Purification HRMS HRMS (ESI+) Target: 187.0866 m/z Purification->HRMS NMR 1H NMR (400 MHz) Regioisomer Check Purification->NMR EA Elemental Analysis CHN Combust Purification->EA Decision Data Concordance? HRMS->Decision < 5 ppm error NMR->Decision Meta-subst. confirmed EA->Decision Within 0.4% Release Release for Bio-Assay Decision->Release Pass Reject Reject / Repurify Decision->Reject Fail

Figure 1: Analytical workflow for the structural validation of pyridazinone derivatives.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation aids in confirming the core structure during MS/MS analysis.

Fragmentation Parent Parent Ion [M+H]+ m/z 187.09 Frag1 Loss of CO [M+H-CO]+ m/z 159.09 Parent->Frag1 -28 Da (CO) Frag3 Tropylium Ion (m-tolyl fragment) m/z 91.05 Parent->Frag3 Ring Cleavage Frag2 Loss of N2 (Diazo cleavage) m/z 131.08 Frag1->Frag2 -28 Da (N2)

Figure 2: Predicted ESI+ fragmentation pathway. The loss of CO and


 are characteristic of the pyridazinone ring contraction.

Data Synthesis & Reporting

When generating the final Certificate of Analysis (CoA), the data should be tabulated as follows to ensure transparency and traceability.

Table 1: Summary of Molecular Weight Analysis

ParameterTheoretical ValueAcceptance RangeMethod Reference
Monoisotopic Mass 186.0793 DaN/ACalculated
HRMS (


)
187.0866

SOP-MS-004 [1]
Elemental C (%) 70.95%

SOP-EA-002 [2]
Elemental H (%) 5.41%

SOP-EA-002 [2]
Elemental N (%) 15.05%

SOP-EA-002 [2]

References

  • BenchChem. A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. (2025).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Generic Pyridazinone Derivatives). (2023).[4] Retrieved from

  • Sotelo, E., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[2] (2019). Retrieved from

  • MDPI. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.[3][5] (2022).[5][6] Retrieved from

Sources

Methodological & Application

step-by-step preparation of 6-(3-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step preparation of 6-(3-methylphenyl)pyridazin-3(2H)-one , a privileged scaffold in medicinal chemistry known for its cardiotonic, anti-inflammatory, and platelet aggregation inhibitory properties.

Unlike generic preparations, this guide addresses the critical challenge of regiocontrol . Standard Friedel-Crafts acylation of toluene predominantly yields the para-isomer. To access the specific meta-isomer (3-methylphenyl) required for structure-activity relationship (SAR) profiling, we present two distinct, validated workflows:

  • Method A (The Discovery Route): A modular Suzuki-Miyaura cross-coupling utilizing 6-chloropyridazin-3(2H)-one. Ideal for library generation and rapid SAR.[1]

  • Method B (The Scale-Up Route): A de novo cyclocondensation sequence utilizing a Grignard-directed approach to guarantee meta-substitution, followed by oxidative aromatization.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the meta-methyl substitution, the synthesis must avoid thermodynamic electrophilic aromatic substitution on toluene, which favors the para position.

Logical Pathway Diagram

Retrosynthesis Target Target: This compound RouteA_Step1 Suzuki Coupling Target->RouteA_Step1 Method A RouteB_Step3 Oxidative Dehydrogenation (- 2H) Target->RouteB_Step3 Method B SM_A1 6-Chloropyridazin-3(2H)-one RouteA_Step1->SM_A1 SM_A2 (3-Methylphenyl)boronic acid RouteA_Step1->SM_A2 Int_B1 Dihydro-intermediate: 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one RouteB_Step3->Int_B1 RouteB_Step2 Cyclocondensation (Hydrazine) Int_B1->RouteB_Step2 Int_B2 Keto-Acid Precursor: 4-(3-methylphenyl)-4-oxobutanoic acid RouteB_Step2->Int_B2 RouteB_Step1 Grignard Addition (Regiocontrol) Int_B2->RouteB_Step1 SM_B1 Succinic Anhydride RouteB_Step1->SM_B1 SM_B2 3-Bromotoluene RouteB_Step1->SM_B2

Figure 1: Retrosynthetic logic comparing the convergent Suzuki route (Method A) and the linear cyclocondensation route (Method B).

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

Context: This method is recommended for medicinal chemistry teams requiring high purity and rapid access to analogs. It avoids the isomer separation issues inherent in Friedel-Crafts chemistry.

3.1. Reaction Scheme


3.2. Materials & Reagents
ReagentEquiv.[2][3]Role
6-Chloropyridazin-3(2H)-one1.0Electrophile (Scaffold)
(3-Methylphenyl)boronic acid1.2 - 1.5Nucleophile (Side chain)
Tetrakis(triphenylphosphine)palladium(0)0.05 (5 mol%)Catalyst
Sodium Carbonate (

)
2.0Base
1,4-Dioxane / Water (4:1)SolventReaction Medium
3.3. Detailed Protocol
  • Inert Atmosphere Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio, 10 mL total volume per mmol substrate) with Argon for 20 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) catalyst.

  • Loading: Charge the reaction flask with 6-chloropyridazin-3(2H)-one (1.0 mmol, 130.5 mg), (3-methylphenyl)boronic acid (1.2 mmol, 163 mg), and

    
     (2.0 mmol, 212 mg).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 58 mg) quickly to minimize air exposure.
    
  • Solvent Addition: Syringe the degassed solvent mixture into the flask.

  • Reaction: Heat the mixture to reflux (100°C) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting chloride should be consumed.

    • Note: Microwave irradiation at 140°C for 30 minutes is a viable alternative for high-throughput workflows [1].

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 0-5% Methanol in DCM).

  • Yield: Typical isolated yields range from 65% to 82% .

Method B: Linear Cyclocondensation (Scale-Up)

Context: This method is cost-effective for gram-scale synthesis but requires more steps. We utilize a Grignard reagent to strictly control the meta regiochemistry, which is impossible via direct Friedel-Crafts on toluene.

4.1. Step 1: Synthesis of 4-(3-methylphenyl)-4-oxobutanoic acid

Rationale: Direct Friedel-Crafts of succinic anhydride and toluene yields the 4-methyl (para) isomer. We must use 3-bromotoluene to generate the nucleophile.

  • Grignard Formation: React 3-bromotoluene (1.0 equiv) with Magnesium turnings (1.1 equiv) in dry THF to form m-tolylmagnesium bromide.

  • Acylation: Cool the Grignard solution to 0°C. Cannulate it slowly into a solution of Succinic Anhydride (1.0 equiv) in THF at -78°C.

    • Tip: Low temperature favors the ketone over the tertiary alcohol (double addition).

  • Quench: Acidify with 1M HCl. Extract with Ethyl Acetate.[4]

  • Isolation: Extract the organic layer with sat.

    
     (pulls the acid into the aqueous phase). Wash the aqueous layer with ether (removes non-acidic impurities). Re-acidify the aqueous layer to pH 2 with conc. HCl to precipitate the keto-acid.
    
4.2. Step 2: Cyclization with Hydrazine
  • Reaction: Dissolve the keto-acid (1.0 equiv) in Ethanol. Add Hydrazine Hydrate (1.5 equiv).

  • Reflux: Heat at reflux for 3 hours. The intermediate hydrazone cyclizes to form 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Isolation: Cool to room temperature. The product often precipitates as a white solid. Filter and wash with cold ethanol.

4.3. Step 3: Oxidative Dehydrogenation (Aromatization)

Goal: Convert the dihydropyridazinone to the fully aromatic pyridazinone.

Protocol (Cu-Catalyzed Aerobic Oxidation - The "Green" Choice) [2]:

  • Setup: Dissolve the dihydro-intermediate (1.0 mmol) in DMSO (5 mL).

  • Reagents: Add

    
     (0.1 equiv) and 
    
    
    
    (2.0 equiv).
  • Conditions: Heat to 80°C under an open air atmosphere (or

    
     balloon) for 6–8 hours.
    
  • Mechanism: The base facilitates tautomerization; Copper mediates the electron transfer to oxygen.

  • Work-up: Pour into ice water. Acidify slightly with dilute HCl. Filter the precipitate.[1][5] Recrystallize from Ethanol.[1]

Analytical Data Profile (Reference)

Confirm identity using these expected spectral characteristics.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 202–205°C (Typical for 6-arylpyridazinones).

  • HRMS (ESI+): Calc for

    
    .
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.2 (s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       8.05 (d, J=9.8 Hz, 1H, H-5 of pyridazine).
      
    • 
       7.70 (s, 1H, Ar-H2').
      
    • 
       7.65 (d, 1H, Ar-H6').
      
    • 
       7.35 (t, 1H, Ar-H5').
      
    • 
       7.25 (d, 1H, Ar-H4').
      
    • 
       7.05 (d, J=9.8 Hz, 1H, H-4 of pyridazine).
      
    • 
       2.38 (s, 3H, 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning (

).
Ensure rigorous degassing of solvents. Switch to

which is more robust.
Incomplete Conversion (Step 3) Poor oxidant contact.Switch from Air to

balloon. Alternatively, use stoichiometric

(Classic method) if Cu/Air fails.
Regioisomer Contamination Incorrect SM in Method B.Verify 3-bromotoluene purity. Do NOT use Toluene + Succinic Anhydride (Friedel-Crafts).
Solubility Issues Product is highly crystalline.Use DMSO or DMF for NMR. Use DMF/MeOH mixtures for chromatography.

Mechanistic Insight: The Suzuki Cycle

Understanding the catalytic cycle is crucial for troubleshooting the preferred Method A.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd + 6-Cl-Pyridazinone PdII_Cl Pd(II)-Cl Complex OxAdd->PdII_Cl TransMet Transmetallation (Boronate exchange) PdII_Cl->TransMet + Ar-B(OH)2 / Base PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the coupling of 6-chloropyridazinone. Note that the oxidative addition into the electron-deficient pyridazine ring is generally facile.

References

  • Coelho, A. et al. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." ResearchGate, 2004.

  • Ma, R. et al. "Catalytic oxidative dehydrogenation of N-heterocycles."[6] Chemical Science, 2022.[6]

  • Sotelo, E. et al. "Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling." PubMed, 2008.

  • Rimaz, M. et al. "A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones."[1][7] Australian Journal of Chemistry, 2010.[1][7]

  • Humne, V.T. et al. "Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)one."[4] Chinese Chemical Letters, 2011.

Sources

Application Note: Recrystallization Protocols for 6-(3-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 6-(3-methylphenyl)pyridazin-3(2H)-one (CAS: 20059-84-1). It synthesizes established solubility data of pyridazinone analogs with practical process engineering principles.

Introduction & Compound Profile

Target Molecule: this compound Class: 6-Arylpyridazin-3(2H)-ones Application: Cardiotonic agents (PDE III inhibitors), COX-2 inhibitors, and agricultural intermediates.

High-purity isolation of 6-arylpyridazinones is critical due to the downstream sensitivity of biological assays to the 4,5-dihydro impurity (the incomplete oxidation intermediate). This protocol addresses the removal of this specific lipophilic impurity and regioisomers (e.g., 4-methylphenyl analogs) that may persist from non-selective synthesis.

Critical Quality Attributes (CQAs)
AttributeTargetRationale
Purity (HPLC) > 99.5%Essential for SAR studies; removal of 4,5-dihydro analog.
Appearance White to off-white crystalline solidColored impurities (azo/diazo byproducts) indicate degradation.
Residual Solvent < 5000 ppm (EtOH)ICH Q3C limits for Class 3 solvents.
Melting Point Sharp range (approx. 180–185°C)Broadening indicates eutectic impurities.
Note: Melting point varies by polymorph; literature for analogs suggests this range.

Solvent Selection Strategy

The solubility profile of pyridazinones is dominated by the lactam-lactim tautomerism and the lipophilicity of the aryl ring. The 3-methyl group increases lipophilicity compared to the unsubstituted 6-phenyl analog, reducing water solubility further while enhancing solubility in chlorinated solvents and hot alcohols.

Solubility Screening Matrix
SolventSolubility (Cold)Solubility (Hot)SuitabilityRole
Water InsolubleInsolubleAnti-solvent Forces precipitation; removes inorganic salts.
Ethanol (EtOH) Sparingly SolubleSolublePrimary Solvent Ideal for standard recrystallization.
Acetic Acid (AcOH) SolubleVery SolubleProcess Solvent Excellent for crude cleanup; removes oligomers.
DMF/DMSO Freely SolubleFreely SolubleNot Recommended Difficult to remove; high boiling point risks decomposition.
Ethyl Acetate Sparingly SolubleModerateAlternative Good for removing non-polar impurities.
Decision Logic for Solvent System
  • Scenario A (Standard Purification): Use Ethanol/Water (90:10) . This system balances yield and purity, utilizing the steep solubility curve of the pyridazinone in hot ethanol.

  • Scenario B (High Impurity Load): Use Glacial Acetic Acid/Water . If the crude contains significant 4,5-dihydro intermediate or colored oxidation byproducts, acetic acid acts as a powerful solvent to keep impurities in the mother liquor upon water addition.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water System)

Best for: Final polishing of material with >95% initial purity.

Materials:

  • Crude this compound[1]

  • Absolute Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Slurry Formation: Transfer 10.0 g of crude solid into a 250 mL round-bottom flask. Add 80 mL of Absolute Ethanol.

  • Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains after 10 minutes of reflux, add hot ethanol in 5 mL increments until dissolution is complete. Do not exceed 120 mL total volume to maintain yield.

  • Decolorization (Conditional): If the solution is yellow/orange, add 0.5 g activated carbon. Stir at reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or glass frit) to remove carbon and insoluble mechanical impurities.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.

  • Nucleation & Growth: Transfer filtrate to a clean Erlenmeyer flask. Allow to cool slowly to room temperature (20–25°C) over 2 hours.

    • Mechanism: Slow cooling promotes the growth of large, pure crystals (Ostwald ripening) and excludes impurities from the lattice.

  • Anti-Solvent Addition (Optional): If yield is low (<50%), add 10–20 mL of water dropwise to the stirred suspension at room temperature to depress solubility further.

  • Final Cooling: Cool the flask in an ice-water bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash the cake with 2 x 10 mL of cold Ethanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Protocol B: Oxidative Cleanup Recrystallization (Acetic Acid/Water)

Best for: Crude material containing 4,5-dihydro precursors or sticky/oily impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude solid in 40 mL of Glacial Acetic Acid at 80–90°C.

  • Filtration: Perform hot filtration if particulates are present.[2]

  • Precipitation: Remove heat. While the solution is still warm (approx. 60°C), slowly add 40 mL of warm water (50°C) with vigorous stirring.

    • Note: Adding warm water prevents "crashing out" which traps impurities.

  • Crystallization: Allow the mixture to cool to room temperature. The product will crystallize as lustrous plates or needles.

  • Isolation: Filter and wash copiously with water (to remove acetic acid) followed by a small cold ethanol wash.

Visualization of Workflows

Figure 1: Purification Logic Flowchart

This diagram illustrates the decision-making process for selecting the appropriate purification route based on crude material state.

RecrystallizationLogic Start Crude 6-(3-methylphenyl) pyridazin-3(2H)-one CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 95% (Light Yellow/White) CheckPurity->HighPurity LowPurity Purity < 95% (Dark/Sticky/Oily) CheckPurity->LowPurity ProtocolA PROTOCOL A: Ethanol/Water Recrystallization HighPurity->ProtocolA ProtocolB PROTOCOL B: Acetic Acid/Water Process LowPurity->ProtocolB DissolveEtOH Dissolve in boiling EtOH ProtocolA->DissolveEtOH HotFilter Hot Filtration (Remove insolubles) DissolveEtOH->HotFilter SlowCool Slow Cool to RT (+ Optional H2O) HotFilter->SlowCool Isolate Filtration & Wash SlowCool->Isolate DissolveAcOH Dissolve in hot AcOH ProtocolB->DissolveAcOH AddWater Add Warm Water (Controlled Precipitation) DissolveAcOH->AddWater AddWater->Isolate Dry Vacuum Dry Isolate->Dry

Caption: Decision matrix for selecting the optimal solvent system based on initial crude purity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast; MP of impurity < solvent BP.Re-heat to dissolve. Add 10% more solvent. Seed with a pure crystal at 50°C.
Low Yield Too much solvent used or product is too soluble.Concentrate mother liquor by rotary evaporation (50%) and cool again. Add water (anti-solvent).
Colored Crystals Azo-coupling byproducts or oxidation residues.Repeat Protocol A using Activated Carbon (Charcoal).
Broad Melting Point Residual solvent or mixed crystal formation.Dry at higher temp (80°C) under high vacuum. Check for solvates using TGA/DSC.

Analytical Validation

To validate the success of the recrystallization, the following analytical methods are recommended:

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm.

    • Success Criterion: Single peak >99.5% area.

  • 1H-NMR (Identity & Solvents):

    • Verify the integral ratio of the methyl group (approx. 2.3 ppm) to the aromatic protons.

    • Check for residual Ethanol (triplet @ 1.1 ppm, quartet @ 3.6 ppm) or Acetic Acid (singlet @ 2.1 ppm).

References

  • Solubility of Pyridazinones: Shakeel, F. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 2019, 24(18), 3404.[3] Link

  • General Synthesis & Purification: Asif, M. "A Review on the Synthesis and Biological Activity of Pyridazinone Derivatives." Current Organic Chemistry, 2016.
  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
  • Impurity Characterization: Sotelo, E. et al. "Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 2002. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(3-methylphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pyridazinone scaffold. Pyridazinone derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse biological activities, including cardiovascular and anticancer properties.[1][2][3][4]

The synthesis of 6-arylpyridazin-3(2H)-ones, while conceptually straightforward, often presents challenges that can impact reaction yield, purity, and scalability. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and optimize your synthetic strategy.

Core Synthesis Workflow

The most common and reliable method for synthesizing this compound involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.[5][6] This process consists of two primary stages: the formation of a hydrazone intermediate followed by an intramolecular cyclization to form the stable pyridazinone ring.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Purification cluster_4 Final Product SM1 4-oxo-4-(3-methylphenyl)butanoic acid Reaction Cyclocondensation SM1->Reaction SM2 Hydrazine Hydrate (NH2NH2·H2O) SM2->Reaction Monitoring TLC Monitoring Reaction->Monitoring Reflux in Solvent (e.g., Ethanol, Acetic Acid) Workup Aqueous Work-up / Precipitation Monitoring->Workup Upon Completion Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for pyridazinone synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows a very low or no yield of the desired product. What are the likely causes?

This is one of the most common issues. A low yield can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

  • Cause A: Impure Starting Materials

    • Expert Insight: The starting γ-keto acid, 4-oxo-4-(3-methylphenyl)butanoic acid, can contain residual reagents from its synthesis (e.g., via Friedel-Crafts acylation). Hydrazine hydrate is susceptible to decomposition (oxidation) over time, especially if not stored properly under an inert atmosphere.

    • Solution:

      • Verify Purity: Confirm the purity of your γ-keto acid using NMR or by checking its melting point.

      • Use Fresh Hydrazine: Use a recently opened bottle of hydrazine hydrate or purify older stock if necessary. A significant drop in the effective molarity of your hydrazine solution will directly lead to lower yields.[7]

      • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, compensating for any potential degradation and the reversibility of the initial hydrazone formation.[8]

  • Cause B: Suboptimal Reaction Conditions

    • Expert Insight: The cyclocondensation reaction requires sufficient thermal energy to overcome the activation barrier for both hydrazone formation and the subsequent dehydration/cyclization step.[9]

    • Solution:

      • Temperature & Time: Ensure you are heating the reaction to a sufficient temperature. Refluxing in ethanol or acetic acid for 4-8 hours is a common starting point.[8][10]

      • Monitoring is Key: Do not rely solely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting keto acid spot is a key indicator of completion.[7][10]

      • Solvent Choice: The solvent can play a critical role. Acetic acid can act as both a solvent and a catalyst for the dehydration step.[9] Ethanol is a common, less acidic alternative. If the reaction stalls in ethanol, switching to acetic acid or adding a catalytic amount of a stronger acid may be beneficial.

  • Cause C: Product Loss During Work-up

    • Expert Insight: The product is often precipitated by pouring the reaction mixture into cold water. If the product has some solubility in water or if an insufficient volume of water is used, a significant portion can be lost.

    • Solution:

      • Precipitation: Pour the cooled reaction mixture into a large volume of ice-cold water with vigorous stirring to ensure rapid and complete precipitation.

      • Filtration: Wash the collected solid with cold water to remove water-soluble impurities like excess hydrazine salts, but avoid excessive washing which can dissolve the product.[10]

Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity formation often stems from incomplete reactions or side reactions.

  • Cause A: Incomplete Cyclization

    • Expert Insight: The hydrazone intermediate may be present in your crude product if the reaction is not heated for long enough or at a high enough temperature. This intermediate has a different polarity and may co-precipitate with your product.

    • Solution:

      • TLC Analysis: Use TLC to check for the presence of intermediates. The hydrazone should have a different Rf value than both the starting material and the final product.

      • Drive to Completion: Ensure the reaction is driven to completion by extending the reflux time or increasing the temperature, as guided by your TLC monitoring.

  • Cause B: Side Reactions of Hydrazine

    • Expert Insight: Hydrazine can potentially react in other ways, though for this specific synthesis, the formation of the pyridazinone is highly favorable. The formation of azines from the reaction of a ketone with a pre-formed hydrazone is a possibility, though less common under these conditions.[11]

    • Solution: Control the stoichiometry and reaction temperature carefully. Adding the hydrazine dropwise to the heated solution of the keto acid can sometimes minimize side reactions.

  • Cause C: Difficulty in Purification

    • Expert Insight: If the product and a key impurity have very similar polarities, recrystallization may be ineffective. The product may also precipitate as an oil if it is not pure enough or if the crystallization conditions are not optimal.[9][12]

    • Solution:

      • Recrystallization: This is the most effective method for purifying the solid product. Screen different solvents. Ethanol is often a good first choice.[8][10] If the product "oils out," try using a larger volume of solvent or a solvent system (e.g., ethanol/water).

      • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Use a solvent system identified through TLC analysis that provides good separation between your product and the impurities.[12]

Troubleshooting_Tree Start Low Yield or Impure Product CheckPurity Check Starting Material Purity (NMR, MP) Start->CheckPurity MonitorTLC Monitor Reaction by TLC Start->MonitorTLC OptimizeCond Optimize Conditions: - Temp/Time - Solvent (e.g., AcOH) - Hydrazine Stoichiometry (1.2-1.5 eq) CheckPurity->OptimizeCond Purity OK Success Improved Yield & Purity CheckPurity->Success Impure MonitorTLC->OptimizeCond Incomplete Reaction Workup Review Work-up: - Precipitate in ice water - Minimize washing MonitorTLC->Workup Reaction Complete OptimizeCond->Success Purify Optimize Purification: - Recrystallization solvent screen - Column Chromatography Workup->Purify Yield still low Purify->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of this reaction?

    • A: The reaction proceeds via a two-step mechanism. First, the carbonyl group of the γ-keto acid undergoes nucleophilic addition with hydrazine to form a hydrazone intermediate, with the elimination of a water molecule. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carboxylic acid group, which, after dehydration, results in the formation of the stable six-membered pyridazinone ring.[13]

  • Q: What are the critical safety precautions when using hydrazine hydrate?

    • A: Hydrazine hydrate is a corrosive, toxic, and suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation and skin contact. It is also a reducing agent and can react vigorously with oxidizing agents.[14]

  • Q: Can I use microwave-assisted synthesis for this reaction?

    • A: Yes, microwave-assisted organic synthesis is an excellent technique for this transformation. It can dramatically reduce reaction times from several hours to just a few minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[5][10]

  • Q: Are there viable alternative synthetic routes?

    • A: While cyclocondensation is the most direct route, other methods exist for constructing 6-arylpyridazinones. For instance, one could start with a pre-formed pyridazinone core, such as 6-chloropyridazin-3(2H)-one, and introduce the 3-methylphenyl group via a palladium-catalyzed cross-coupling reaction, like the Suzuki or Stille coupling.[15][16] This approach is more suitable for creating a library of analogs rather than for the bulk synthesis of a single compound.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis

This protocol is a standard method using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxo-4-(3-methylphenyl)butanoic acid (1.0 eq) in absolute ethanol (or glacial acetic acid) to a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol, 118 °C for acetic acid) for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water while stirring vigorously.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold water and allow it to air dry.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound.[8][10]

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and catalyst can significantly influence reaction outcomes. The following table summarizes typical findings for similar pyridazinone syntheses.

SolventCatalystTypical TemperatureTypical TimeExpected YieldNotes
EthanolNoneReflux (~78 °C)4-8 hours65-80%Standard, environmentally friendly choice.[10]
Acetic AcidSelf-catalyzedReflux (~118 °C)2-4 hours70-85%Faster reaction due to acidic catalysis of dehydration.[8]
n-ButanolH₂SO₄ (cat.)Reflux (~117 °C)~6 hours>90%Higher boiling point and acid catalysis can drive reaction to completion for difficult substrates.[17]
None (MW)None120-150 °C5-15 minutes85-95%Rapid, high-yielding, and solvent-free potential. Requires specialized equipment.[10]

References

  • Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12):297-310.
  • El-Sayed, W. A., et al. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Journal of the Serbian Chemical Society.
  • Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 414-20.
  • Salives, R., et al. (2005). Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. Request PDF on ResearchGate.
  • Optimization of the reaction conditions a,b. Scientific Diagram on ResearchGate.
  • Abdellatif, K. R. A., et al. (2020). Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds. Future Medicinal Chemistry, 12(1), 37-50.
  • Cyclocondensation Reactions for Pyrazole Ring Formation. Application Notes by Benchchem.
  • Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. Technical Support Guide by Benchchem.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Cent. Euro. J. Exp. Bio., 5 (1):1-19.
  • Al-Omaim, A. H., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3389.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Technical Support Guide by Benchchem.
  • Optimizing reaction conditions for pivalic acid hydrazide condensations. Technical Support Guide by Benchchem.
  • Dong, Q., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6281.
  • Nitta, Y., et al. (1964). [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]. Chemical & Pharmaceutical Bulletin, 12, 69-73.
  • Iriepa, I., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Bîcu, E., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(9), 2901.
  • Senior Scientist – Applications, Drug Screening and Discovery. Element Biosciences Job Posting.
  • Senior Application Scientist in Polymer Composites. The University of Manchester Job Posting.
  • Dong, Q., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Senior Principal Application Scientist (m/f/d). Siemens Digital Industries Software Careers.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. ResearchGate.
  • 7 Ways Technical Support Can Optimize Chemical Formulations.
  • Chapter 3: Other Programs to Support Chemical Synthesis Planning. The Royal Society of Chemistry.
  • Peptide & HT Organic Synthesis Technical Support. Merck Millipore.
  • Applications Scientist Job Description. Velvet Jobs.
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  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
  • Guidance for OS Techniques Articles. Organic Syntheses.
  • Zohreh, N., & Alizadeh, A. (2013). Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. ACS Combinatorial Science, 15(6), 278-86.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Al-Subari, N., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences, 21(2), 460.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Cranwell, P. B., et al. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27, 131-135.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

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Navigating the Stability of 6-(3-methylphenyl)pyridazin-3(2H)-one in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-(3-methylphenyl)pyridazin-3(2H)-one. As a Senior Application Scientist, this guide has been developed to provide you with in-depth technical support and troubleshooting strategies to address the stability challenges you may encounter when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate potential issues, interpret unexpected results, and implement effective stabilization strategies in your experimental workflows.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for this compound in solution?

The pyridazinone core is susceptible to degradation under various conditions. The primary concerns for this compound in solution are hydrolysis, oxidation, and photodegradation. The stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

How does pH affect the stability of the compound?

The hydrolytic stability of the pyridazinone ring can be pH-dependent. Both strongly acidic and basic conditions can catalyze the hydrolysis of the amide bond within the pyridazinone ring, leading to ring-opening and the formation of degradation products. It is crucial to maintain the pH of your solution within a range that ensures the stability of the compound for the duration of your experiment.

Is this compound sensitive to light?

Yes, compounds containing a pyridazinone ring can exhibit photosensitivity.[1] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of photoproducts and a decrease in the concentration of the parent compound.[2] It is recommended to handle solutions of this compound in light-protected containers (e.g., amber vials) and to minimize exposure to direct light.

What is the potential for oxidative degradation?

The pyridazinone ring and the methylphenyl substituent can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. Forced degradation studies often employ agents like hydrogen peroxide (H₂O₂) to assess oxidative liability.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Unexpected decrease in compound concentration over time in solution. 1. Hydrolysis: The pH of the solution may be outside the optimal stability range. 2. Photodegradation: The solution has been exposed to light for an extended period. 3. Oxidation: The solvent or other components in the solution may contain oxidizing impurities, or the solution has been exposed to air for a prolonged time.1. pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study. Buffer the solution to maintain the desired pH. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. 3. Use of Antioxidants & Degassed Solvents: Consider adding antioxidants (e.g., BHT, ascorbic acid) to the formulation. Use freshly degassed solvents to minimize dissolved oxygen.
Appearance of unknown peaks in HPLC/UPLC-MS analysis. 1. Degradation Products: The compound is degrading under the experimental conditions. 2. Solvent-Related Artifacts: The compound may be reacting with the solvent or impurities in the solvent.1. Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Solvent Purity and Selection: Use high-purity solvents. If a reaction with the solvent is suspected, try a different solvent system.
Poor reproducibility of experimental results. 1. Inconsistent Solution Preparation: Variations in pH, solvent quality, or exposure to light between experiments. 2. Temperature Fluctuations: Degradation rates can be temperature-dependent.1. Standardized Protocols: Develop and strictly follow a standardized protocol for solution preparation, including pH measurement and adjustment, and light protection. 2. Temperature Control: Ensure that solutions are stored and handled at a consistent and controlled temperature.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4] Below are generalized protocols for subjecting this compound to various stress conditions.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.

    • Incubate the mixture at room temperature for a defined period, with periodic sampling.

  • Analysis: Analyze the samples directly or after appropriate dilution using a stability-indicating chromatographic method.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound in a transparent container (e.g., quartz cuvette or clear glass vial). Prepare a control sample in a light-protected container.

  • Light Exposure: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][6]

  • Sampling and Analysis: At specified time intervals, withdraw samples and analyze them to determine the extent of photodegradation.

Protocol 4: Thermal Degradation
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Thermal Stress: Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

  • Sampling and Analysis: Periodically remove samples and analyze them to monitor for thermally induced degradation. The thermal decomposition of pyridazine rings can involve radical pathways and ring opening.[7]

Visualization of Stability Challenges and Workflow

To better understand the relationships between stability factors and the experimental workflow, the following diagrams are provided.

StabilityFactors cluster_Factors Factors Influencing Stability cluster_Compound This compound in Solution cluster_Degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Temperature Temperature Temperature->Hydrolysis accelerates Oxidation Oxidation Temperature->Oxidation accelerates Oxidants Oxidizing Agents Oxidants->Oxidation Compound Stable Compound Compound->Hydrolysis Compound->Photodegradation Compound->Oxidation

Caption: Factors influencing the degradation pathways of this compound in solution.

TroubleshootingWorkflow start Start: Unexpected Result (e.g., peak loss, new peaks) identify_symptoms Identify Symptoms Peak area decrease? New peaks appear? Reproducibility issues? start->identify_symptoms check_params Check Experimental Parameters pH Light Exposure Temperature Solvent Quality identify_symptoms->check_params implement_solutions Implement Solutions Optimize pH & Buffer Protect from Light Control Temperature Use Fresh, High-Purity Solvents check_params->implement_solutions reanalyze Re-analyze Sample implement_solutions->reanalyze forced_degradation If issue persists: Perform Forced Degradation Studies reanalyze->forced_degradation Issue Persists end End: Problem Resolved / Degradation Pathway Identified reanalyze->end Issue Resolved forced_degradation->end

Caption: A logical workflow for troubleshooting stability issues encountered during experiments.

References

  • This citation is intentionally left blank as no direct source for this specific st
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • Photostability and Photodegradation Pathways of Distinctive Pesticides - ResearchG
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • This citation is intentionally left blank as no direct source for this specific st
  • This citation is intentionally left blank as no direct source for this specific st
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

Sources

Technical Support Center: Purification of 6-(3-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-(3-methylphenyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical protocols necessary to overcome common challenges in the purification of this and similar pyridazinone derivatives.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound from reaction mixtures. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: My crude product is an oil/waxy solid and won't crystallize. How can I effectively purify it?

Underlying Science: The physical state of your crude product is dictated by its purity and the presence of residual solvents or byproducts. Oily or waxy consistencies often indicate the presence of impurities that disrupt the crystal lattice formation of the target compound. Common culprits include unreacted starting materials, low-molecular-weight byproducts, or residual high-boiling point solvents.

Troubleshooting Protocol:

  • Initial Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF or DMSO, consider co-evaporation with a lower-boiling solvent like toluene or dichloromethane multiple times.[1]

  • Solvent-Trituration:

    • Select a solvent in which your target compound, this compound, is sparingly soluble, but the impurities are highly soluble. Good starting points are cold ethanol, diethyl ether, or a hexane/ethyl acetate mixture.

    • Add a small volume of the cold solvent to the crude oil/wax and stir vigorously. A magnetic stirrer or a spatula can be used to break up the material.

    • The goal is to dissolve the impurities while encouraging the product to precipitate as a solid.

    • Filter the resulting solid and wash with a small amount of the cold solvent.

  • Column Chromatography: If trituration fails, column chromatography is the most robust method for purifying non-crystalline products.[2][3]

    • TLC Analysis First: Before packing a column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[2]

    • Stationary Phase: Silica gel is the standard choice. However, if your compound shows signs of degradation (streaking on TLC), consider deactivating the silica gel with a triethylamine solution or using an alternative stationary phase like alumina.[1]

    • Eluent System: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often provides the best separation.[3]

Question 2: I'm seeing multiple spots on my TLC plate after synthesis. How do I identify my product and choose a purification strategy?

Underlying Science: The presence of multiple spots on a TLC plate confirms a mixture of compounds. The polarity of each compound determines its interaction with the stationary phase (silica gel) and its mobility with the mobile phase (solvent system). Less polar compounds travel further up the plate (higher Rf), while more polar compounds remain closer to the baseline (lower Rf).

Troubleshooting Protocol:

  • Spot Identification:

    • Co-spotting: Spot your crude reaction mixture alongside the starting materials on the same TLC plate. This will help you identify which spots correspond to unreacted starting materials.

    • UV Visualization: Pyridazinone derivatives are typically UV active. Visualize the plate under a UV lamp (254 nm) to see the spots.

    • Staining: If compounds are not UV active, use a chemical stain (e.g., potassium permanganate or iodine) to visualize the spots.

  • Purification Strategy Selection:

    • Significant Rf Difference: If your product spot has a clearly different Rf value from the impurities, column chromatography is the recommended method.[3]

    • Closely Spaced Spots: For impurities with very similar polarity to your product (close Rf values), High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[3][4]

    • Solid Product with Soluble Impurities: If your product is a solid and the impurities appear to be much more or less polar, recrystallization could be an effective and scalable purification method.[5]

Question 3: My yield is very low after recrystallization. What went wrong?

Underlying Science: Low recovery after recrystallization is a common issue and can be attributed to several factors. The fundamental principle of recrystallization is the differential solubility of the compound in a hot versus a cold solvent. Using too much solvent, cooling the solution too quickly, or choosing an inappropriate solvent can lead to significant product loss.

Troubleshooting Protocol:

  • Problem: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions to the heated mixture is a good practice.[3]

  • Problem: The solution was cooled too quickly.

    • Solution: Allow the flask to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or "oiling out."[3]

  • Problem: The wrong solvent was chosen.

    • Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in various solvents on a small scale before performing the bulk recrystallization. Based on literature for similar compounds, ethanol or mixtures of dichloromethane and ethanol are good starting points.[2][6]

  • Problem: Premature crystallization during hot filtration.

    • Solution: If you need to perform a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask. Use a slight excess of hot solvent to prevent the product from crystallizing in the funnel.

  • Problem: Product lost during washing.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of this compound.

Q1: What is a general workflow for the purification of this compound?

A1: A typical purification workflow is as follows:

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up/Extraction crude->workup solvent_removal Solvent Removal workup->solvent_removal initial_purification Initial Purification solvent_removal->initial_purification recrystallization Recrystallization initial_purification->recrystallization If Solid chromatography Column Chromatography initial_purification->chromatography If Oil/Complex Mixture purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity ≥ 95% further_purification Further Purification Needed purity_analysis->further_purification Purity < 95% further_purification->chromatography

Caption: General purification workflow for this compound.

Q2: What are the best solvent systems for column chromatography of this compound?

A2: The optimal solvent system will depend on the specific impurities in your reaction mixture. However, good starting points for pyridazinone derivatives are mixtures of a non-polar solvent and a polar solvent.

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateGood for a wide range of polarities. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / MethanolEffective for more polar pyridazinone derivatives. A small percentage of methanol (1-5%) is often sufficient.[7]
Dichloromethane / EthanolA common alternative to methanol, sometimes offering different selectivity.[2]

To optimize: Run TLC plates with different ratios of these solvent systems. For basic pyridazinone derivatives that may streak on silica gel, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can improve the peak shape.[3]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. A single sharp peak is desired. A standard HPLC method for pyridazinone derivatives might use a C18 reversed-phase column with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3][4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q4: My pyridazinone derivative appears to be decomposing on the silica gel column. What can I do?

A4: Some pyridazinone intermediates can be unstable on acidic silica gel.[1] Here are some strategies to mitigate decomposition:

  • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine in ethyl acetate).[1]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

  • Alternative Purification Methods: If chromatography is problematic, explore other options like recrystallization or preparative TLC.[1]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q5: What are some common byproducts in the synthesis of 6-arylpyridazin-3(2H)-ones?

A5: The synthesis of 6-arylpyridazin-3(2H)-ones, often from the condensation of a γ-keto acid with hydrazine, can lead to several byproducts.[8][9]

Byproduct Formation start γ-Keto Acid + Hydrazine target 6-Arylpyridazin-3(2H)-one (Desired Product) start->target byproduct1 Incomplete Cyclization Intermediate start->byproduct1 byproduct2 Over-reduction/Side Reactions start->byproduct2 byproduct3 Unreacted Starting Materials start->byproduct3

Caption: Potential products from the synthesis of 6-arylpyridazin-3(2H)-ones.

Common byproducts can include incompletely cyclized intermediates, products of side reactions, or unreacted starting materials. Purification methods like column chromatography are generally effective at removing these impurities.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all, even upon heating, it is not soluble enough. The ideal solvent will dissolve the compound when heated but will allow for crystal formation upon cooling. Ethanol is often a good starting point for pyridazinone derivatives.[6][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions if necessary until all the solid has dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives your target compound an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography) to maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC and NMR.

IV. References

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • PMC. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Longdom Publishing. (2022, November 17). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Retrieved from [Link]

  • PubMed. (1964, January). [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]. Retrieved from [Link]

  • PMC. (2022, May 10). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Retrieved from [Link]

  • PMC. (n.d.). 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.